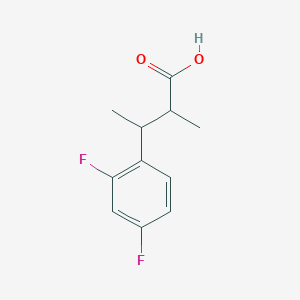
3-(2,4-Difluorophenyl)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)-2-methylbutanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a methylbutanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, coupling reactions, and purification steps. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
作用机制
The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards specific targets. This compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
相似化合物的比较
- 3-(2,4-Difluorophenyl)propionic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
Comparison: Compared to these similar compounds, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid has a unique methylbutanoic acid backbone, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6(7(2)11(14)15)9-4-3-8(12)5-10(9)13/h3-7H,1-2H3,(H,14,15) |
InChI 键 |
WRXOONAAHLFMGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)F)F)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

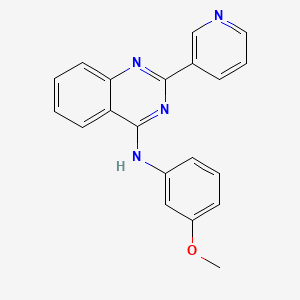
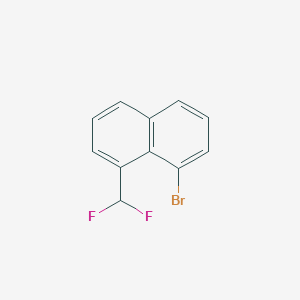
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
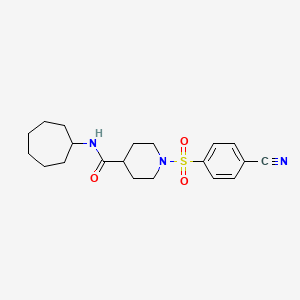

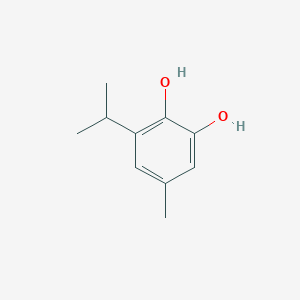
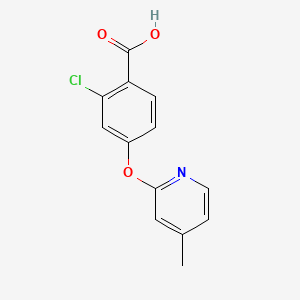
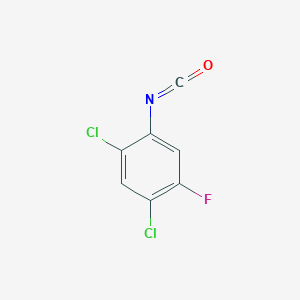
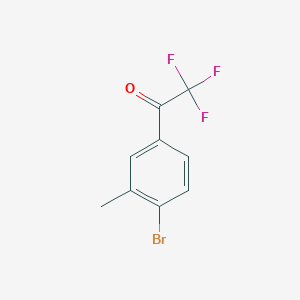


![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
